2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Cyclopropyl-4-methyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of pharmacological activities and are important in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound like this would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a cyclopropyl group, a methyl group, and a 1-methylpyrrolidin-3-yl group .Chemical Reactions Analysis
Pyrimidine derivatives can participate in a variety of chemical reactions, but the exact reactions would depend on the other functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Scientific Research Applications
Parallel Synthesis of Pyrimidine Derivatives
Bojana Črček et al. (2012) discussed the parallel solution-phase synthesis approach for creating a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. This process involved transforming itaconic acid into substituted pyrimidine-5-carboxylic acids, followed by parallel amidation to afford the corresponding carboxamides. These compounds were noted for their purity and good overall yields, marking their importance in chemical synthesis and potential applications in various biological activities (Črček et al., 2012).
Antiviral and Antimicrobial Properties
M. N. Nasr and M. M. Gineinah (2002) synthesized and investigated a series of pyrimidine derivatives for their antiviral properties. These compounds exhibited significant activity against herpes simplex virus (HSV), highlighting the potential of pyrimidine derivatives in antiviral research and therapy (Nasr & Gineinah, 2002).
Additionally, research by P. P. Deohate and Kalpana A. Palaspagar (2020) showed the insecticidal and antimicrobial potential of pyrimidine-linked pyrazole heterocyclics, synthesized via microwave irradiative cyclocondensation. These compounds were effective against Pseudococcidae insects and selected microorganisms, suggesting their applicability in addressing agricultural pests and pathogens (Deohate & Palaspagar, 2020).
Structural and Chemical Analysis
The crystal structure analysis of cyprodinil, a compound with a pyrimidine core, was conducted by Youngeun Jeon et al. (2015). This study provided insights into the spatial arrangement of the pyrimidine ring and its interactions within the crystal lattice, contributing to a better understanding of the molecular geometry and stability of such compounds (Jeon et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-cyclopropyl-4-methyl-6-(1-methylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9-7-12(15-13(14-9)10-3-4-10)17-11-5-6-16(2)8-11/h7,10-11H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZIJCCLPOGXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)OC3CCN(C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.